Kinase Selectivity Profile: Quantifying Off-Target Activity Relative to Upstream Pathway Kinases
ETP 45835 dihydrochloride demonstrates a defined selectivity window against a 24-kinase panel, including key upstream kinases in the MAPK pathway. At a concentration of 5 µM, it shows ≤15% inhibition of B-Raf, ERK1, MEK1, and p38α . In contrast, the clinical-stage MNK inhibitor eFT508 (Tomivosertib) does not have this specific selectivity profile publicly reported at the same concentration range, though it is described as 'highly selective' [1]. The natural product cercosporamide exhibits a different selectivity fingerprint, with notable off-target inhibition of JAK3 (IC50 = 31 nM) [2]. This data provides a direct quantitative basis for selecting ETP 45835 dihydrochloride when pathway-specific inhibition without confounding upstream kinase activity is required.
| Evidence Dimension | Kinase selectivity at 5 µM |
|---|---|
| Target Compound Data | ≤15% inhibition of B-Raf, ERK1, MEK1, p38α |
| Comparator Or Baseline | Cercosporamide: JAK3 IC50 = 31 nM |
| Quantified Difference | ETP 45835: Minimal upstream inhibition; Cercosporamide: Potent JAK3 off-target |
| Conditions | 24-kinase panel; 5 µM compound concentration |
Why This Matters
This quantitative selectivity data allows researchers to choose ETP 45835 dihydrochloride when the experimental design requires inhibition of MNK1/2 without suppressing upstream MAPK signaling nodes or other kinases like JAK3.
- [1] Reich, S. H.; et al. eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL). Blood. 2016, 128, 2771. View Source
- [2] Konicek, B. W.; et al. Therapeutic inhibition of MAP kinase interacting kinase blocks eukaryotic initiation factor 4E phosphorylation and suppresses outgrowth of experimental lung metastases. Cancer Research. 2011, 71, 1849-1857. View Source
